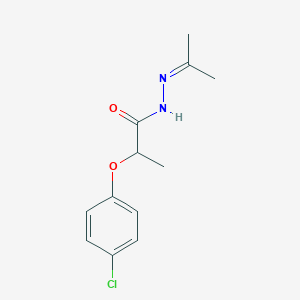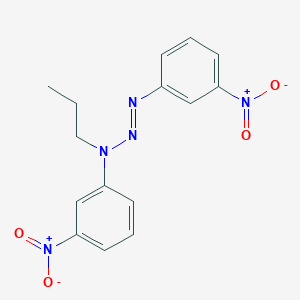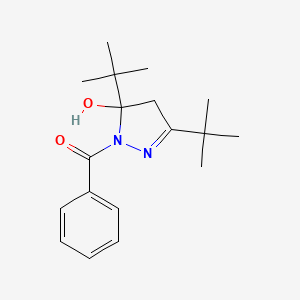
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide, also known as CPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative of 4-chlorophenoxyacetic acid, which is a widely used herbicide. CPPH has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide is thought to involve the inhibition of auxin transport in plants. Auxins are a class of plant hormones that regulate growth and development, and the inhibition of their transport can lead to a range of physiological effects. In addition, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis in cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of root growth in plants, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. In addition, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide for lab experiments is its well-documented synthesis method and availability. In addition, the compound has been extensively studied for its potential applications in a variety of scientific fields. However, one limitation of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are many potential future directions for research on 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide. One area of interest is the compound's potential as a herbicide, given its inhibitory effects on plant growth. In addition, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide and its potential applications in cancer therapy and anti-inflammatory treatments. Other potential areas of research include the development of new synthetic methods for 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide and the investigation of its potential as a drug delivery agent.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been studied for its potential applications in a variety of scientific fields, including plant physiology, biochemistry, and pharmacology. One of the main areas of research has been the compound's mechanism of action, which is still not fully understood. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and the disruption of cell division.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)14-15-12(16)9(3)17-11-6-4-10(13)5-7-11/h4-7,9H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHPDSGWFKBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C)C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386178 | |
| Record name | 2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
CAS RN |
5601-92-3 | |
| Record name | 2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-6-ethyl-2-mercapto-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4891289.png)
![ethyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B4891296.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4891312.png)


![1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4891331.png)
![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)


![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![2-(4-morpholinyl)-N-(4-{5-[(4-morpholinylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B4891390.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)
